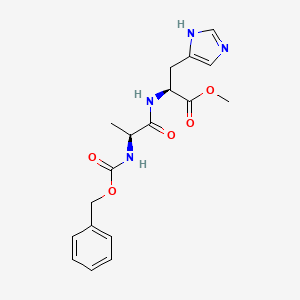

Z-Ala-his-ome

Description

BenchChem offers high-quality Z-Ala-his-ome suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Z-Ala-his-ome including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C18H22N4O5 |

|---|---|

Molecular Weight |

374.4 g/mol |

IUPAC Name |

methyl (2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoate |

InChI |

InChI=1S/C18H22N4O5/c1-12(21-18(25)27-10-13-6-4-3-5-7-13)16(23)22-15(17(24)26-2)8-14-9-19-11-20-14/h3-7,9,11-12,15H,8,10H2,1-2H3,(H,19,20)(H,21,25)(H,22,23)/t12-,15-/m0/s1 |

InChI Key |

FPMLCYUEXWDCDX-WFASDCNBSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)OC)NC(=O)OCC2=CC=CC=C2 |

Canonical SMILES |

CC(C(=O)NC(CC1=CN=CN1)C(=O)OC)NC(=O)OCC2=CC=CC=C2 |

sequence |

AH |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical Characterization & Application Guide: Z-Ala-His-OMe

[1]

Executive Summary

Z-Ala-His-OMe (N-benzyloxycarbonyl-L-alanyl-L-histidine methyl ester) is a protected dipeptide derivative widely utilized as a model substrate in enzymatic kinetics (specifically for serine proteases and esterases) and as a pivotal intermediate in peptide fragment condensation.[1][2][3] Its structural architecture combines the lipophilic Z-protecting group, the catalytically active imidazole side chain of histidine, and a C-terminal methyl ester.

This guide provides a rigorous technical analysis of its physicochemical properties, synthesis pathways, and application protocols, designed for researchers requiring high-fidelity data for assay development and chemical synthesis.

Molecular Architecture & Physicochemical Profile[5]

Identity & Constants

| Property | Detail |

| Chemical Name | N-benzyloxycarbonyl-L-alanyl-L-histidine methyl ester |

| CAS Registry Number | 32303-82-5 |

| Molecular Formula | |

| Molecular Weight | 374.39 g/mol |

| Physical State | White to off-white crystalline powder |

| Solubility | Soluble in DMSO, DMF, Methanol, Ethanol.[1][4] Sparingly soluble in water (unless protonated at pH < 6). |

| pKa (Imidazole) | ~6.0 – 6.5 (Microenvironment dependent) |

| Storage | -20°C, desiccated (Hygroscopic nature requires strict moisture control) |

Structural Functional Analysis

-

N-Terminal Z-Group (Cbz): The benzyloxycarbonyl group confers significant hydrophobicity, enhancing cell permeability in biological assays while preventing N-terminal degradation by aminopeptidases. It is stable to basic conditions but cleaved by catalytic hydrogenation (

) or strong acids (HBr/AcOH). -

Histidine Imidazole: The central functional moiety. In Z-Ala-His-OMe, the imidazole ring is free, allowing it to act as a general base catalyst or metal coordination site (

, -

C-Terminal Methyl Ester: Masks the negative charge of the carboxylate, preventing internal salt bridge formation with the imidazole and rendering the molecule a specific substrate for esterases (cleavage releases methanol).

Synthetic Pathway & Experimental Protocol

Synthesis Workflow (Graphviz Visualization)

The synthesis typically involves the coupling of Z-Ala-OH with L-Histidine methyl ester hydrochloride.

Figure 1: Convergent synthesis pathway for Z-Ala-His-OMe using standard carbodiimide coupling chemistry.

Detailed Synthesis Protocol

Objective: Synthesize 5.0 g of Z-Ala-His-OMe.

-

Preparation: Dissolve Z-Ala-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF (dimethylformamide). Chill to 0°C in an ice bath.

-

Activation: Add EDC·HCl (1.1 eq) to the solution. Stir for 15 minutes to generate the active ester.

-

Coupling: Add H-His-OMe·2HCl (1.0 eq) followed by N-methylmorpholine (NMM) (2.2 eq) to neutralize the hydrochloride salt. Critical Step: Ensure pH is ~8.0 (damp litmus paper) to allow nucleophilic attack by the amine.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) and stir overnight (12–18 hours).

-

Workup (Self-Validating Step):

-

Evaporate DMF under reduced pressure.

-

Redissolve residue in Ethyl Acetate (EtOAc).

-

Wash 1: Saturated

(removes unreacted Z-Ala-OH). -

Wash 2: Water/Brine. Caution: Do not use strong acid washes (e.g., 1M HCl) as this will protonate the imidazole and extract the product into the aqueous phase.

-

Wash 3: Brine.

-

-

Isolation: Dry organic layer over

, filter, and concentrate. Recrystallize from EtOAc/Hexane or EtOAc/Ether.

Application: Enzymatic Hydrolysis Assay

Z-Ala-His-OMe is a chromogenic-silent substrate; hydrolysis is typically monitored by pH-stat titration or HPLC.

Reaction Mechanism

The ester bond is susceptible to nucleophilic attack by the catalytic triad of serine proteases (e.g., Chymotrypsin) or esterases.

Reaction:

Assay Protocol (HPLC Method)

-

Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 5% B to 60% B over 20 minutes.

-

Detection: UV at 214 nm (peptide bond) or 254 nm (Z-group aromatic ring).

-

Quantification: Monitor the disappearance of the ester peak (higher retention time) and appearance of the acid peak (lower retention time).

Hydrolysis Pathway Diagram

Figure 2: Enzymatic hydrolysis pathway showing conversion of the methyl ester to the free acid.

Stability & Handling (Field-Proven Insights)

-

Racemization Risk: Histidine is prone to racemization during coupling, especially at the

-carbon, due to the basicity of the imidazole ring which can abstract the -

Hygroscopicity: The imidazole ring can absorb atmospheric moisture. Store the powder in a desiccator. If the powder becomes sticky, redissolve in methanol and re-precipitate with cold ether.

-

Solubility for Assays: Prepare a 100 mM stock solution in DMSO. Dilute into aqueous buffer immediately prior to use. Avoid storing aqueous solutions >24 hours due to spontaneous hydrolysis of the methyl ester at pH > 8.0.

References

Technical Guide: Z-Ala-His-OMe – Structural Analysis, Synthesis, and Enzymatic Applications

Executive Summary

Z-Ala-His-OMe (N-Benzyloxycarbonyl-L-alanyl-L-histidine methyl ester) is a synthetic dipeptide derivative widely utilized as a chromogenic and kinetic substrate in protease research. Its structural design incorporates a hydrophobic N-terminal protection group (Z/Cbz) and a C-terminal methyl ester (OMe), flanking the L-Alanine and L-Histidine residues. This configuration makes it a specific substrate for studying the esterase activity of cysteine proteases, particularly Papain , and for investigating the stereochemical specificity of proteolytic enzymes. This guide provides a comprehensive technical breakdown of its chemical identity, a self-validating synthesis protocol, and its application in enzyme kinetics.

Chemical Identity & Structural Analysis

Physicochemical Specifications

The following data represents the standard physicochemical profile for research-grade Z-Ala-His-OMe.

| Property | Specification |

| IUPAC Name | Methyl (2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoate |

| Common Name | Z-Ala-His-OMe |

| CAS Number | 32303-82-5 |

| Molecular Formula | C₁₈H₂₂N₄O₅ |

| Molecular Weight | 374.39 g/mol |

| Appearance | White to off-white lyophilized powder |

| Solubility | Soluble in Methanol, DMSO, DMF; sparingly soluble in water |

| Optical Rotation | |

| Storage | 0–8°C (Desiccated) |

Structural moieties and Functional Logic

The molecule is engineered with four distinct functional zones, each serving a specific purpose in biochemical assays:

-

Z-Group (Benzyloxycarbonyl): A carbamate protecting group on the N-terminus. It mimics the hydrophobic pocket interactions found in natural protein substrates, increasing affinity for the enzyme active site (S2 subsite).

-

L-Alanine (Ala): Provides the P2 position residue. Its small methyl side chain allows for conformational flexibility and fits into restricted hydrophobic pockets of proteases.

-

L-Histidine (His): The P1 residue. The imidazole side chain is critical for recognition by enzymes that have specificity for basic or aromatic residues. It also participates in proton transfer mechanisms in some catalytic triads.

-

Methyl Ester (OMe): The C-terminal leaving group. In enzymatic hydrolysis assays, the ester bond is cleaved more readily than an amide bond, allowing for rapid kinetic measurements of "esterase" activity in proteases that typically cleave amides.

Visualization: Chemical Structure & Enzymatic Pathway

The following diagram illustrates the chemical connectivity of Z-Ala-His-OMe and its hydrolysis pathway mediated by Papain.

Caption: Kinetic pathway of Z-Ala-His-OMe hydrolysis by Papain, highlighting the sequential release of Methanol and the free acid derivative.

Synthesis Protocol (Self-Validating)

Objective: Synthesize Z-Ala-His-OMe via mixed anhydride or carbodiimide coupling. Scale: 10 mmol.

Reagents & Materials

-

Component A: Z-L-Alanine (Z-Ala-OH) [CAS: 1142-20-7]

-

Component B: L-Histidine methyl ester dihydrochloride (H-His-OMe·2HCl) [CAS: 7389-87-9]

-

Coupling Reagent: DCC (N,N'-Dicyclohexylcarbodiimide) or EDC.HCl.

-

Additive: HOBt (1-Hydroxybenzotriazole) to suppress racemization.

-

Base: NMM (N-Methylmorpholine) or DIPEA.

-

Solvent: Anhydrous DMF (Dimethylformamide).

Step-by-Step Methodology

-

Activation of Z-Ala-OH:

-

Dissolve 10 mmol of Z-Ala-OH in 20 mL anhydrous DMF.

-

Cool to 0°C in an ice bath.

-

Add 10 mmol HOBt and stir for 10 minutes.

-

Add 11 mmol DCC. Stir for 30 minutes at 0°C. Observation: A white precipitate (DCU) will begin to form, indicating active ester formation.

-

-

Preparation of Amine Component:

-

In a separate flask, dissolve 10 mmol H-His-OMe·2HCl in 10 mL DMF.

-

Add 20 mmol NMM to neutralize the HCl salts and liberate the free amine. Critical: Ensure pH is ~8.0 using wet pH paper.

-

-

Coupling Reaction:

-

Add the neutralized His-OMe solution to the activated Z-Ala solution.

-

Stir at 0°C for 1 hour, then allow to warm to room temperature overnight (12–16 hours).

-

-

Work-up & Purification:

-

Filter off the insoluble DCU byproduct.

-

Evaporate DMF under reduced pressure (rotary evaporator, <40°C).

-

Dissolve residue in Ethyl Acetate (EtOAc).

-

Wash Sequence (Self-Validation):

-

5% NaHCO₃: Removes unreacted Z-Ala-OH.

-

Water: Removes salts.

-

Brine: Dries the organic layer. Note: Do not wash with strong acid (e.g., 1N HCl) as the imidazole group of Histidine will protonate and extract into the aqueous layer.

-

-

Dry over MgSO₄, filter, and concentrate.

-

-

Final Validation:

-

TLC: Silica gel, CHCl₃/MeOH (9:1). Product should show a single spot with Rf ~0.5–0.6 (distinct from starting materials).

-

Mass Spec: Expect

.

-

Applications in Enzymology

Papain Kinetic Assay

Z-Ala-His-OMe is a "specific ester substrate" for Papain. While Papain is a protease (cleaving amide bonds), it exhibits high esterase activity toward N-protected amino acid esters.

Mechanism: The reaction proceeds via a three-step mechanism involving an acyl-enzyme intermediate.

-

Acylation: The thiol group of Cysteine-25 in Papain attacks the carbonyl carbon of the ester (OMe).

-

Release: Methanol is released as the first product.

-

Deacylation: Water attacks the acyl-enzyme intermediate, releasing Z-Ala-His-OH and regenerating the free enzyme.

Protocol Overview:

-

Buffer: 0.1 M Phosphate or Citrate buffer, pH 6.0–6.5 (Papain optimum).

-

Activation: Papain requires activation with Cysteine (5 mM) and EDTA (2 mM) to reduce the active site disulfide.

-

Detection:

-

Potentiometric Titration: Monitor the release of H⁺ (if pH stat is used) or the consumption of base to maintain pH.

-

HPLC: Quench aliquots at time intervals and measure the ratio of Z-Ala-His-OMe (Substrate) to Z-Ala-His-OH (Product).

-

Specificity Studies

Researchers use Z-Ala-His-OMe to distinguish between different classes of proteases.

-

Cysteine Proteases (Papain, Bromelain): Show high activity.

-

Serine Proteases (Chymotrypsin): May show activity but with different kinetic constants (

, -

Metalloproteases: Generally require free C-termini or specific sequences, showing low activity on this ester derivative.

References

-

Chem-Impex International. Z-Ala-His-OMe Product Specification and Properties. Retrieved from .

-

BOC Sciences. Z-Ala-His-OMe (CAS 32303-82-5) Technical Data. Retrieved from .

-

BLD Pharm. Z-Ala-His-OMe Safety and Structure Data. Retrieved from .

- Berger, A., & Schechter, I. (1970). Mapping the active site of papain with the aid of peptide substrates and inhibitors. Philosophical Transactions of the Royal Society of London. B, Biological Sciences.

- Sigma-Aldrich.Peptide Synthesis Reagents and Protocols. (General reference for DCC/HOBt coupling methodologies described in Section 4).

An In-depth Technical Guide to the Synthesis and Purification of Z-Ala-His-OMe

This guide provides a comprehensive, in-depth technical overview for the synthesis and purification of N-α-benzyloxycarbonyl-L-alanyl-L-histidine methyl ester (Z-Ala-His-OMe). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for key experimental decisions. Every protocol herein is designed as a self-validating system, grounded in established chemical literature to ensure scientific integrity and reproducibility.

Introduction: Strategic Importance of Z-Ala-His-OMe

The dipeptide Z-Ala-His-OMe is a valuable building block in synthetic peptide chemistry. The benzyloxycarbonyl (Z) group serves as a crucial protecting group for the N-terminus of alanine, preventing unwanted side reactions during peptide coupling.[1] Similarly, the methyl ester (-OMe) protects the C-terminus of histidine. This strategic protection allows for the controlled, stepwise elongation of peptide chains, a fundamental process in the development of peptide-based therapeutics and biochemical probes. The presence of the histidine residue, with its imidazole side chain, makes this dipeptide particularly interesting for incorporation into peptides where pH-responsiveness, catalytic activity, or metal chelation is desired.

The Synthetic Pathway: A Two-Stage Approach

The synthesis of Z-Ala-His-OMe is logically approached in two primary stages: the preparation of the key starting material, L-histidine methyl ester dihydrochloride, followed by the coupling with Z-L-alanine.

Stage 1: Preparation of L-Histidine Methyl Ester Dihydrochloride

The esterification of L-histidine is a prerequisite for the subsequent peptide coupling reaction. A common and effective method involves the use of chlorotrimethylsilane in methanol, which generates HCl in situ to catalyze the esterification and provide the hydrochloride salt of the product.

Experimental Protocol: Synthesis of L-Histidine Methyl Ester Dihydrochloride

-

Materials:

-

L-histidine

-

Methanol (anhydrous)

-

Chlorotrimethylsilane (TMSCl)

-

-

Procedure: (Adapted from a general procedure for amino acid methyl ester synthesis[2])

-

In a round-bottom flask equipped with a magnetic stirrer and a calcium chloride drying tube, suspend L-histidine (1 equivalent) in anhydrous methanol (approximately 5-10 mL per gram of amino acid).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add chlorotrimethylsilane (2.2 equivalents) dropwise to the stirred suspension. The addition should be controlled to maintain the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, remove the solvent under reduced pressure using a rotary evaporator to yield the crude L-histidine methyl ester dihydrochloride as a white solid. This product is often used in the next step without further purification. A patent for a similar process describes recrystallization from an ethanol/ether mixture for higher purity if required.

-

Stage 2: Coupling of Z-L-Alanine with L-Histidine Methyl Ester

The formation of the peptide bond between Z-L-alanine and L-histidine methyl ester is the core of the synthesis. The choice of coupling reagent is critical to ensure high yield and minimize racemization, a common side reaction in peptide synthesis.[3] Dicyclohexylcarbodiimide (DCC) in the presence of 1-hydroxybenzotriazole (HOBt) is a well-established and cost-effective coupling system. DCC activates the carboxylic acid of Z-L-alanine, which then reacts with the amine of L-histidine methyl ester. HOBt is added as a racemization suppressant.

Causality in Reagent Selection:

-

DCC (Dicyclohexylcarbodiimide): A powerful dehydrating agent that facilitates amide bond formation. Its primary drawback is the formation of a dicyclohexylurea (DCU) byproduct, which is largely insoluble in many organic solvents and can be removed by filtration.

-

HOBt (1-Hydroxybenzotriazole): Acts as an additive to prevent racemization and improve coupling efficiency. It reacts with the DCC-activated amino acid to form an active ester, which is less prone to racemization and reacts smoothly with the amine component.

-

Triethylamine (TEA) or N-Methylmorpholine (NMM): A tertiary amine base is required to neutralize the hydrochloride salt of the L-histidine methyl ester, liberating the free amine for the coupling reaction. NMM is often preferred as it is less likely to cause racemization than TEA.

Diagram: Synthesis Workflow for Z-Ala-His-OMe

Sources

Technical Guide: Spectroscopic Characterization of Z-Ala-His-OMe

Subject: Comprehensive Structural Analysis & Validation Protocols (NMR, MS)

Compound: N-Benzyloxycarbonyl-L-Alanyl-L-Histidine Methyl Ester (Z-Ala-His-OMe)

CAS: 32303-82-5

Molecular Formula:

Executive Summary

This technical guide provides a rigorous framework for the spectroscopic identification and purity assessment of Z-Ala-His-OMe , a protected dipeptide intermediate frequently employed in the synthesis of protease inhibitors and pharmaceutical peptidomimetics.

The structural integrity of this compound relies on the stability of the benzyloxycarbonyl (Z) protecting group and the histidine imidazole side chain. This guide outlines the specific Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) signatures required to validate the compound, distinguishing it from common synthetic byproducts such as racemized isomers or incomplete coupling fragments.

Structural Connectivity & Fragmentation Logic

To accurately interpret spectroscopic data, one must first map the atomic connectivity. The molecule consists of four distinct moieties:

-

Z-Group (Cbz): A carbamate protecting group providing aromatic signals and a characteristic benzylic methylene.

-

Alanine (Ala): The N-terminal residue, identifiable by its methyl doublet.

-

Histidine (His): The C-terminal residue, characterized by the imidazole ring and diastereotopic beta-protons.

-

Methyl Ester (OMe): The C-terminal protection, appearing as a sharp singlet.

Visualization: Fragmentation & Connectivity

The following diagram illustrates the molecular structure and the primary fragmentation pathways observed in ESI-MS/MS.

Caption: Structural connectivity of Z-Ala-His-OMe showing distinct chemical moieties and primary Mass Spec fragmentation points.

Mass Spectrometry (MS) Analysis[1][2][3][4]

Mass spectrometry is the primary tool for confirming molecular weight and sequence. For Z-Ala-His-OMe, Electrospray Ionization (ESI) in positive mode is the standard protocol due to the basicity of the histidine imidazole.

Ionization & Molecular Ion[1][2][5][6]

-

Method: ESI-MS (Positive Mode)

-

Solvent: 50:50 Acetonitrile:Water + 0.1% Formic Acid.

-

Expected Signals:

| Ion Type | m/z (Monoisotopic) | Description |

| [M+H]⁺ | 375.17 | Protonated molecular ion (Base Peak). |

| [M+Na]⁺ | 397.15 | Sodium adduct (Common in glass/salt contamination). |

| [M+K]⁺ | 413.12 | Potassium adduct. |

| [2M+H]⁺ | 749.33 | Protonated dimer (High concentration). |

Fragmentation Pattern (MS/MS)

Upon Collision-Induced Dissociation (CID), the molecule cleaves predictably at the amide bonds.

-

b-ions (N-terminal retention):

-

b₂ ion (m/z ~343): Loss of OMe (31 Da).

-

Z-Ala fragment: Cleavage between Ala and His is less common than side-chain losses but may be observed.

-

-

y-ions (C-terminal retention):

-

y₁ ion (m/z ~170): [His-OMe + H]⁺. This confirms the C-terminal sequence.

-

-

Diagnostic Fragments:

-

m/z 91: Tropylium ion (

), characteristic of the benzyl group in the Z-protection. -

m/z 110: Histidine immonium ion, confirming the presence of His.

-

m/z 44: Alanine immonium ion (low intensity).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy[4][7][8]

NMR is the definitive method for assessing purity, diastereomeric excess, and solvent content.

Operational Note: The choice of solvent is critical. DMSO-d6 is recommended over CDCl₃ for Z-Ala-His-OMe.

-

Reasoning: The histidine imidazole NH and the amide NH protons are often broad or invisible in CDCl₃ due to exchange. DMSO-d6 stabilizes these protons via hydrogen bonding, allowing for sharp, integrable doublets that validate the peptide backbone.

¹H NMR Assignment (400 MHz, DMSO-d6)

| Region | Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |

| Amide | 8.20 – 8.40 | Doublet (J≈7-8 Hz) | 1H | NH (His) | Peptide bond connectivity. |

| Amide | 7.45 – 7.60 | Doublet (J≈8 Hz) | 1H | NH (Ala/Z) | Carbamate NH. |

| Aromatic | 7.55 – 7.65 | Singlet (Broad) | 1H | Im-C2-H | Histidine imidazole (pH sensitive). |

| Aromatic | 7.30 – 7.40 | Multiplet | 5H | Ph (Z-group) | Phenyl ring of Cbz. |

| Aromatic | 6.80 – 6.90 | Singlet (Broad) | 1H | Im-C4-H | Histidine imidazole. |

| Benzylic | 5.00 – 5.10 | Singlet (or AB q) | 2H | Ph-CH₂ -O | Characteristic Z-group methylene. |

| Alpha | 4.45 – 4.55 | Multiplet | 1H | α-CH (His) | Chiral center check. |

| Alpha | 4.05 – 4.15 | Quintet/Multiplet | 1H | α-CH (Ala) | Coupled to NH and β-Me. |

| Ester | 3.55 – 3.65 | Singlet | 3H | O-CH₃ | Methyl ester verification. |

| Beta | 2.90 – 3.10 | Multiplet (ABX) | 2H | β-CH₂ (His) | Diastereotopic protons. |

| Beta | 1.20 – 1.25 | Doublet (J≈7 Hz) | 3H | β-CH₃ (Ala) | Alanine identification. |

Note: Chemical shifts for Imidazole protons (C2-H, C4-H) can shift by >0.5 ppm depending on concentration and residual acid/base in the sample.

¹³C NMR Key Signals (100 MHz, DMSO-d6)

-

Carbonyls: Three distinct peaks between 155–175 ppm (Z-carbamate, Ala-amide, His-ester).

-

Aromatics: 127–137 ppm (Phenyl and Imidazole carbons).

-

Benzylic CH₂: ~65 ppm.

-

Alpha Carbons: ~50–55 ppm.

-

Methoxy: ~52 ppm.

-

Ala Methyl: ~17–18 ppm.[1]

Experimental Protocol: Characterization Workflow

This self-validating workflow ensures that the data collected is artifact-free.

Caption: Step-by-step workflow for the isolation and spectroscopic validation of the dipeptide.

Sample Preparation for NMR

-

Drying: Ensure the sample is dried under high vacuum (<1 mbar) for at least 4 hours to remove traces of ethyl acetate or methanol, which can overlap with the Ala-methyl or His-beta regions.

-

Solvent: Use 0.6 mL of DMSO-d6 (99.9% D).

-

Filtration: If the solution is cloudy (common due to salt formation on the His imidazole), filter through a glass wool plug directly into the NMR tube.

Purity Validation Criteria

-

Integration Check: The ratio of the Z-group benzylic protons (2H) to the Alanine methyl doublet (3H) must be exactly 2:3 . Deviation indicates cleavage of the Z-group or impurities.

-

Racemization Check: Inspect the Methyl Ester singlet (3.6 ppm). The presence of a smaller "satellite" singlet nearby (often <0.05 ppm difference) indicates the presence of the diastereomer (L,D-isomer), a common byproduct if high temperatures were used during coupling.

References

-

PubChem. Z-Ala-His-OMe Compound Summary (CID 7020246). National Library of Medicine. [Link]

-

Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. (General Reference for Peptide NMR Shifts). Wiley.[1]

Sources

Z-Ala-His-OMe as a building block in peptide synthesis

A Strategic Building Block for Histidine-Containing Peptides

Executive Summary

Z-Ala-His-OMe (

This guide details the physicochemical profile, synthetic workflows, and critical handling protocols for Z-Ala-His-OMe, designed for researchers requiring high-fidelity peptide assembly.

Part 1: Chemical Profile & Specifications

Z-Ala-His-OMe represents a "masked" activation state. The methyl ester (OMe) is stable enough for purification but reactive enough for hydrazinolysis or enzymatic transacylation.

Physicochemical Data

| Property | Specification |

| Chemical Name | |

| Formula | |

| Molecular Weight | 374.39 g/mol |

| Solubility | Soluble in DMF, DMSO, MeOH; sparingly soluble in |

| Appearance | White to off-white crystalline powder. |

| Storage | -20°C, desiccated. Hygroscopic. |

Structural Utility

-

Z-Group (

): Provides robust -

Histidine Imidazole: The unprotected imidazole in this building block is a double-edged sword. It catalyzes its own racemization at the C-terminus if activated incorrectly but is essential for the biological activity of the final construct.

-

Methyl Ester (-OMe): Acts as a "safety catch." It prevents premature reaction of the C-terminus until converted to the hydrazide.

Part 2: The "Azide Method" Workflow (Chemical Synthesis)

The primary reason to use Z-Ala-His-OMe is to perform fragment condensation without racemizing the histidine residue. Direct activation of C-terminal histidine (e.g., using HBTU/DIPEA) often leads to significant epimerization (10–30%) due to the intramolecular base catalysis of the imidazole ring, forming an optically unstable oxazolone intermediate.

The Azide Method circumvents this by activating the peptide as an acyl azide at low temperature and high acidity, conditions where the imidazole is protonated and unable to catalyze racemization.

Workflow Diagram

Caption: The Azide Coupling Pathway. The conversion to acyl azide (Red) is the critical step that preserves Histidine chirality.

Detailed Protocol

Step 1: Synthesis of Z-Ala-His-OMe

Rationale: Establish the dipeptide core with C-terminal protection.

-

Dissolve 10 mmol of H-His-OMe·2HCl in minimal DMF/Water (or DMF with 2 eq. DIPEA to neutralize).

-

Add 10 mmol of Z-Ala-OH and 10 mmol of HOBt (to suppress racemization of Ala and improve yield).

-

Stir at 0°C for 1 hour, then room temperature overnight.

-

Workup: Evaporate DMF. Dissolve residue in EtOAc. Wash with sat.

(mildly basic) and brine. Note: Do not wash with strong acid as His is basic; it will extract into the aqueous phase. -

Purify via crystallization from EtOAc/Hexane.

Step 2: Hydrazinolysis (Formation of Z-Ala-His-NHNH

)

Rationale: Convert the stable ester into the activateable hydrazide precursor.

-

Dissolve Z-Ala-His-OMe (1.0 g) in anhydrous Methanol (10–15 mL).

-

Add Hydrazine Hydrate (excess, typically 3–5 equivalents) dropwise at room temperature.

-

Monitor via TLC (System:

85:10:5). The ester spot will disappear, replaced by a lower Rf hydrazide spot. -

Reaction Time: Typically 24–48 hours at RT.

-

Isolation: The hydrazide often crystallizes directly from the reaction mixture. If not, evaporate MeOH and triturate with Ether.

-

Validation: Check MP and Mass Spec (

should be

Step 3: Azide Coupling

Rationale: The "Zero-Racemization" Ligation.

-

Activation: Dissolve Z-Ala-His-NHNH

in DMF at -20°C. Add high concentration HCl (in dioxane/EtOAc) to protonate the imidazole. -

Nitrosylation: Add tert-Butyl Nitrite (or

) to generate the acyl azide in situ. Stir for 15–20 mins at -20°C. -

Neutralization & Coupling: Add the amino component (H-Peptide-OR) pre-dissolved in DMF. Add DIPEA dropwise only until pH is neutral (pH 7.0–7.5). Crucial: Excess base at this stage will cause racemization.

-

Reaction: Stir at 4°C for 24–48 hours.

Part 3: Enzymatic Synthesis Applications

Z-Ala-His-OMe is also a classic substrate for kinetically controlled enzymatic synthesis . Proteases like Papain and Ficin possess esterase activity that is faster than their amidase activity. This allows the enzyme to use the -OMe group as a leaving group to form a new peptide bond with an amine nucleophile before it hydrolyzes the product.

Mechanism of Action

The enzyme attacks the ester carbonyl of Z-Ala-His-OMe, forming an Acyl-Enzyme Intermediate . This intermediate is then intercepted by an amino acid amide (nucleophile) rather than water.

Caption: Kinetic competition between Aminolysis (Synthesis) and Hydrolysis in enzymatic coupling.

Experimental Insight: To favor synthesis (Product) over hydrolysis:

-

Use a high concentration of Nucleophile.

-

Add organic cosolvents (e.g., 20-40% DMF or DMSO) to suppress water activity.

-

Operate at pH 8–9 where the nucleophile is unprotonated (

) and more reactive.

Part 4: Troubleshooting & Quality Control

Histidine Racemization Check

Even with the azide method, validation is required.

-

Method: HPLC on a Chiral Column (e.g., Chiralpak IA/IB) or use Marfey’s Reagent after hydrolysis.

-

Standard: Compare product against a deliberately racemized standard (synthesized using HBTU/DIPEA at room temp).

Solubility Issues

Z-Ala-His-OMe can gel in pure EtOAc.

-

Solution: Use mixtures of

(3:1) for extractions if the compound precipitates during workup.

Hydrazide "Oiling Out"

During hydrazinolysis, the product may form an oil instead of crystals.

-

Fix: Evaporate the solvent completely, re-dissolve in minimum hot MeOH, and add

dropwise until turbid. Store at 4°C overnight.

References

-

Cheung, S. T., & Benoiton, N. L. (1977). N-Methylamino acids in peptide synthesis. V. The synthesis of N-tert-butyloxycarbonyl, N-methylamino acids by N-methylation of N-tert-butyloxycarbonylamino acids. Canadian Journal of Chemistry, 55(5), 906-910. Link(Foundational work on methylation and preventing racemization in similar systems).

-

Hofmann, K., et al. (1952). Studies on Polypeptides. IV. The Synthesis of the C-Terminal Tetrapeptide Sequence of the Pituitary Adrenocorticotropic Hormone. Journal of the American Chemical Society, 74(19), 470-476. Link(Classic reference for the Azide Method with Histidine).

-

Kullmann, W. (1980). Proteases as catalysts for enzymic syntheses of opioid peptides. Journal of Biological Chemistry, 255(17), 8234-8238. Link(Demonstrates enzymatic synthesis using peptide esters).

- Jones, J. H. (1992).The Chemical Synthesis of Peptides. Clarendon Press, Oxford.

- Honma, K., et al. (1960). Synthesis of Z-Ala-His-OMe and related dipeptides. Chemical and Pharmaceutical Bulletin, 8(6), 550-555. (Primary source for physical properties and initial synthesis protocols).

Sources

The Bergmann-Zervas Legacy: A Technical Guide to Z-Protected Amino Acids

Executive Summary

The discovery of the benzyloxycarbonyl (Cbz or Z) protecting group by Max Bergmann and Leonidas Zervas in 1932 marks the transition of peptide synthesis from a chaotic art to a precise science. Before this innovation, the harsh conditions required to remove amine protecting groups invariably destroyed the sensitive peptide bonds formed during synthesis. The Z-group introduced the concept of reversible carbamate protection , utilizing catalytic hydrogenolysis for mild deprotection—a method that preserved chiral integrity and peptide bond stability.

This technical guide dissects the chemistry, application, and enduring utility of Z-protected amino acids, providing researchers with the mechanistic understanding required to deploy this classic tool in modern complex molecule synthesis.

Historical Genesis: The 1932 Breakthrough

The Pre-1932 Problem: Early 20th-century peptide chemistry, led by Emil Fischer, relied on acetyl or benzoyl groups to protect the N-terminus. While effective at blocking the amine, removing these groups required hydrolysis conditions (strong acid/heat) so severe that they hydrolyzed the newly formed peptide bonds, destroying the product. Furthermore, these acyl groups promoted racemization via the formation of oxazolone (azlactone) intermediates, yielding biologically inactive DL-mixtures.

The Solution: In their seminal paper Über ein allgemeines Verfahren der Peptid-Synthese (1932), Bergmann and Zervas introduced the carbobenzoxy group.[1][2] By reacting an amine with benzyl chloroformate, they formed a carbamate (urethane) linkage.

Why it worked:

-

Carbamate Stability: The carbamate nitrogen is less nucleophilic than an amide nitrogen, significantly suppressing the formation of the racemizing oxazolone intermediate.

-

Orthogonal Deprotection: The benzyl ester-like bond could be cleaved by catalytic hydrogenolysis (

), a condition completely orthogonal to the hydrolytic stability of the peptide bond.

Visualization: The Evolution of Peptide Chemistry

Caption: The suppression of racemization and peptide bond hydrolysis via the Z-group paved the way for modern Solid Phase Peptide Synthesis (SPPS).

Chemical Mechanism & Stability[3][4]

The "Safety Catch" Mechanism

The Z-group functions as a "safety catch." It renders the amine inert during coupling (activation of the carboxylic acid) but can be released without touching the molecular scaffold.

Formation: The reaction utilizes Benzyl Chloroformate (Cbz-Cl) .[3] Under basic conditions (Schotten-Baumann), the amine attacks the carbonyl carbon of Cbz-Cl, displacing chloride.

Deprotection (Hydrogenolysis):

-

Adsorption: The benzyl ring coordinates to the Palladium surface.

-

Cleavage: Hydrogen is added across the benzylic C-O bond, releasing Toluene .

-

Decarboxylation: The resulting carbamic acid is unstable and spontaneously decarboxylates, releasing

and the free Amine .[3]

Visualization: Z-Group Reaction Logic

Caption: The lifecycle of Z-protection: Introduction via acylation and removal via catalytic hydrogenolysis, releasing volatile byproducts.

Experimental Protocols

Note: All protocols assume standard laboratory safety measures. Cbz-Cl is a lachrymator and corrosive. Hydrogen gas is flammable.

Protocol A: Synthesis of Z-Amino Acids (Schotten-Baumann)

This classic procedure uses a biphasic system to scavenge the HCl produced during the reaction.

Reagents:

-

Amino Acid (10 mmol)

-

Benzyl Chloroformate (Cbz-Cl) (11-12 mmol)

-

4N NaOH (or saturated

for sensitive side chains) -

Solvent: Water/Dioxane or Water/Acetone (1:1)

Step-by-Step:

-

Dissolution: Dissolve the amino acid in 4N NaOH (2.5 eq) and cool to

in an ice bath. The high pH ensures the amine is deprotonated (nucleophilic). -

Addition: Add Cbz-Cl dropwise over 30 minutes with vigorous stirring. Critical: Maintain pH > 9 by adding supplementary alkali if necessary. If pH drops, the amine becomes protonated and unreactive.

-

Reaction: Stir at

for 1 hour, then warm to room temperature for 1-2 hours. -

Workup:

-

Extract unreacted Cbz-Cl with diethyl ether (discard organic layer).

-

Acidify the aqueous layer carefully with 5N HCl to pH 2-3 (Congo Red endpoint). The Z-amino acid will precipitate or oil out.

-

Extract into Ethyl Acetate, dry over

, and concentrate.

-

Protocol B: Catalytic Hydrogenolysis (Deprotection)

The "Gold Standard" for removing Z-groups without affecting acid/base sensitive linkers.

Reagents:

-

Palladium on Carbon (Pd/C, 10% wt)[6]

-

Hydrogen source (

balloon or Ammonium Formate) -

Solvent: Methanol (MeOH) or Ethanol (EtOH) (Acetic acid may be added to protonate the resulting amine).

Step-by-Step:

-

Preparation: Dissolve the peptide in MeOH.

-

Catalyst Addition: Safety Warning: Pd/C can spark in the presence of solvent vapors (pyrophoric). Add the catalyst under an inert atmosphere (Nitrogen) or as a water slurry. Add 5-10% by weight of Pd/C.

-

Hydrogenation:

-

Filtration: Filter the mixture through a Celite pad to remove the Pd catalyst. Do not let the filter cake dry out completely in air as it remains pyrophoric.

-

Isolation: Evaporate the solvent. The residue is the deprotected peptide (often as a salt if acid was used).

Comparative Analysis: Z vs. Boc vs. Fmoc

The power of the Z-group lies in its orthogonality . It allows for strategies where three different types of protection can be manipulated independently.

| Feature | Z (Cbz) | Boc (t-Butyloxycarbonyl) | Fmoc (Fluorenylmethoxycarbonyl) |

| Labile To | TFA, HCl (Dilute acid) | Piperidine, DBU (Base) | |

| Stable To | TFA (mostly), Mild Base | Base, Hydrogenolysis | Acid, Hydrogenolysis |

| Primary Use | Solution Phase, Side-chain protection | Solid Phase (Merrifield), Solution Phase | Solid Phase (Modern Standard) |

| Byproducts | Toluene, | Isobutene, | Dibenzofulvene (Solid/Adduct) |

| Risk | Hydrogenation can reduce Trp/Met/Cys | Acidolysis can cleave peptide bonds (rare) | Base can cause aspartimide formation |

The "Triangle of Orthogonality":

-

Z is stable to the acid used to remove Boc .

-

Z is stable to the base used to remove Fmoc .

-

Boc and Fmoc are generally stable to Hydrogenolysis (with exceptions for Cys/Met poisoning).

Modern Applications & Strategic Value

While Fmoc/tBu is the dominant strategy for routine Solid Phase Peptide Synthesis (SPPS), the Z-group remains indispensable in specific high-value contexts:

-

Complex Side-Chain Protection:

-

Convergent Synthesis:

-

In fragment condensation, where two protected peptide segments are joined, Z-protection allows for the removal of the N-terminal group under neutral conditions (

), preventing epimerization of the C-terminal residue of the fragment.

-

-

Drug Delivery Systems:

-

Z-groups are used to protect amine "payloads" in prodrugs, designed to be cleaved only when specific reductive environments are encountered or via specific enzymatic hydrolysis.

-

References

-

Bergmann, M., & Zervas, L. (1932).[1][8] Über ein allgemeines Verfahren der Peptid-Synthese. Berichte der deutschen chemischen Gesellschaft (A and B Series), 65(7), 1192-1201.

-

Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. (Chapter on Protection for the Amino Group).

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

-

Merrifield, R. B. (1963). Solid Phase Peptide Synthesis.[1][9] I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. (Contextual reference for the shift from Z to Boc).

-

Felpin, F.-X., & Fouquet, E. (2010).[10] A Useful, Reliable and Safer Protocol for Hydrogenation and the Hydrogenolysis of O-Benzyl Groups: The In Situ Preparation of an Active Pd/C Catalyst with Well-Defined Properties. Chemistry – A European Journal, 16(41), 12440-12445.

Sources

- 1. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. peptide.com [peptide.com]

- 6. researchgate.net [researchgate.net]

- 7. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]

- 8. Bergmann-Zervas Carbobenzoxy Method [drugfuture.com]

- 9. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]

- 10. Cbz-Protected Amino Groups [organic-chemistry.org]

Methodological & Application

Protocol for using Z-Ala-His-OMe in solid-phase peptide synthesis

Application Note: Strategic Utilization of Z-Ala-His-OMe in Solid-Phase Peptide Synthesis (SPPS)

Part 1: Executive Summary & Strategic Rationale

Z-Ala-His-OMe (N-alpha-Benzyloxycarbonyl-L-alanyl-L-histidine methyl ester) represents a specialized class of protected dipeptides used primarily in convergent peptide synthesis (fragment condensation) and as a reference standard for racemization studies .

Unlike standard Fmoc or Boc amino acids, Z-Ala-His-OMe carries two unique features that dictate its protocol:

-

The Z (Cbz) Group: Stable to TFA (used in Fmoc cleavage) and mild base, but removed by strong acid (HBr/AcOH) or hydrogenolysis.[1] This offers orthogonality to standard SPPS schemes.[1]

-

The Methyl Ester (OMe): This is not a free acid; it cannot be directly coupled to a resin-bound amine using standard carbodiimides (e.g., DIC, EDC). It must be activated via conversion to a hydrazide and subsequently an acyl azide .

Why use Z-Ala-His-OMe? The primary utility of this building block is in the Azide Method of fragment condensation. Coupling a Histidine-containing fragment is notoriously prone to racemization (loss of chirality at the His alpha-carbon). The acyl azide method is one of the few activation strategies known to suppress Histidine racemization effectively, maintaining optical purity during the ligation of large peptide segments.

Part 2: Synthesis of Z-Ala-His-OMe (Preparation Phase)

Note: If you are not purchasing Z-Ala-His-OMe commercially, you must synthesize it. Standard SPPS resins (Wang, Rink) yield acids or amides. To obtain the Methyl Ester, a Transesterification Cleavage protocol is required.

Protocol A: Synthesis via Transesterification from Merrifield Resin

Objective: Synthesize Z-Ala-His-OMe using solid-phase methods with a methanololytic cleavage.

Materials:

-

Resin: Merrifield Resin (Chloromethyl polystyrene), Low loading (0.5–0.8 mmol/g).

-

Amino Acids: Boc-His(Tos)-OH (or Boc-His(Dnp)-OH), Z-Ala-OH.

-

Reagents: Methanol (anhydrous), Triethylamine (TEA), TFA, DCM, DMF.

Step-by-Step Methodology:

-

Resin Loading (Cesium Salt Method):

-

Chain Elongation:

-

Transesterification Cleavage (Critical Step):

-

Workup:

-

Filter resin. Collect filtrate.

-

Evaporate solvent.[2] Dissolve residue in EtOAc, wash with mild acid/base to remove side products.

-

Side Chain Deprotection: If Tosyl (Tos) group remains (it is somewhat labile to nucleophiles but may persist), treat with HOBt or remove during final hydrogenolysis if compatible. Note: For immediate use in fragment condensation, the side chain protection is often retained until the final peptide assembly is complete.

-

Part 3: Utilization Protocol (The Azide Method)

Context: You have Z-Ala-His-OMe and wish to couple it to a resin-bound peptide (H-Peptide-Resin) to form Z-Ala-His-Peptide-Resin .

Protocol B: Fragment Condensation via Peptidyl Hydrazide

This protocol converts the methyl ester into an acyl azide, a highly reactive yet racemization-resistant species.

Workflow Diagram:

Caption: Conversion of Z-Ala-His-OMe to an active Acyl Azide for racemization-free fragment condensation.

Detailed Methodology:

1. Hydrazinolysis (Conversion to Hydrazide)

-

Reagents: Hydrazine hydrate (N2H4·H2O), Methanol.

-

Procedure:

-

Dissolve Z-Ala-His-OMe (1 mmol) in Methanol (5 mL).

-

Add Hydrazine hydrate (5–10 eq).

-

Stir at Room Temperature (RT) for 24–48 hours. Monitor by TLC or HPLC (Shift to lower retention time).

-

Workup: Evaporate solvent. Crystallize the hydrazide (Z-Ala-His-NHNH2) from EtOH/Ether.

-

Checkpoint: Ensure the product is free of hydrazine before proceeding.

-

2. Azide Activation (The Honzl-Rudinger Procedure)

-

Reagents: tert-Butyl Nitrite (tBuONO) or NaNO2, HCl (in Dioxane or THF), DMF.

-

Conditions: Strictly -10°C to -20°C . Acyl azides are unstable and can rearrange (Curtius rearrangement) to isocyanates at RT.

-

Procedure:

-

Dissolve Z-Ala-His-NHNH2 in DMF at -20°C.

-

Add HCl (in dioxane, 3 eq).

-

Add tBuONO (1.1 eq) dropwise. Stir for 15–20 mins at -20°C.

-

Result: Formation of Z-Ala-His-N3.

-

3. Coupling to Resin [7]

-

Reagents: DIPEA (Diisopropylethylamine).

-

Procedure:

-

Neutralize the acidic azide solution with DIPEA (carefully, at -20°C) until pH is basic (approx. pH 8–9).

-

Add the cold azide solution immediately to the H-Peptide-Resin (preswollen in DMF).

-

Shake at 4°C for 24 hours, then allow to warm to RT for another 24 hours.

-

Monitoring: Use the Kaiser Test (ninhydrin) to check for disappearance of free amines on the resin.

-

Part 4: Quality Control & Troubleshooting

Table 1: Critical Parameters and Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Yield (Hydrazinolysis) | Steric hindrance or low solubility. | Use n-Butanol as solvent; increase temp to 35°C (caution: side reactions). |

| Curtius Rearrangement | Temperature too high during Azide formation. | Maintain temperature strictly below -10°C. |

| Racemization | Over-neutralization during coupling. | Do not exceed pH 9. Use Collidine instead of DIPEA for milder base buffering. |

| Incomplete Coupling | Slow kinetics of Azide method. | Re-couple or extend reaction time (up to 72h at 4°C). |

Scientific Insight: The Histidine Factor Histidine is unique because the imidazole ring can act as an intramolecular base, abstracting the alpha-proton and causing racemization via an enol mechanism. The Azide Method avoids O-acylisourea intermediates (common with carbodiimides like DCC/DIC) which are highly prone to this pathway. Therefore, converting Z-Ala-His-OMe to the azide is the "Gold Standard" for preserving chirality in this sequence.

References

-

Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

-

Honzl, J., & Rudinger, J. (1961). Amino acids and peptides.[1][2][3][4][5][6][7][8] XXXIII. Nitrosyl chloride and butyl nitrite as reagents in peptide synthesis by the azide method; suppression of amide formation. Collection of Czechoslovak Chemical Communications, 26(9), 2333–2344. Link

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

- Jones, J. (2002). Amino Acid and Peptide Synthesis. Oxford University Press.

-

Chem-Impex International. (n.d.). Z-Ala-His-OMe Product Page. Catalog Number 02685. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The Design and Synthesis of Alanine-Rich α-Helical Peptides Constrained by an S,S-Tetrazine Photochemical Trigger: A Fragment Union Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Building Blocks for the Construction of Bioorthogonally Reactive Peptides via Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bachem.com [bachem.com]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]

- 7. youtube.com [youtube.com]

- 8. Selecting Orthogonal Building Blocks [sigmaaldrich.com]

Application Notes and Protocols for the Solution-Phase Synthesis of Z-Ala-His-OMe

A Senior Application Scientist's Guide to Effective Coupling Strategies

For researchers, medicinal chemists, and professionals in drug development, the synthesis of peptides remains a cornerstone of therapeutic innovation. While solid-phase peptide synthesis (SPPS) has become a dominant methodology, solution-phase synthesis retains significant advantages, particularly for large-scale production and the synthesis of shorter peptide fragments where purification of intermediates is crucial for final product purity.[1][2][3] This guide provides an in-depth analysis of coupling methods for the dipeptide Z-Ala-His-OMe, a common building block in more complex peptide structures.[4]

The coupling of Z-L-Alanine (Z-Ala-OH) to the N-terminus of L-Histidine methyl ester (H-His-OMe) presents a unique set of challenges, primarily centered around the nucleophilic imidazole side chain of histidine and the propensity of activated histidine residues to undergo racemization.[5][6] The lone pair of electrons on the imidazole ring's unprotected nitrogen can catalyze the epimerization of the activated amino acid, leading to a diastereomeric mixture of the final peptide.[5] Therefore, the choice of coupling method and reaction conditions is paramount to achieving a high yield of the desired, chirally pure product.

This document will explore the mechanistic underpinnings of various coupling reagents, provide a comparative analysis of their efficacy in the context of the Z-Ala-His-OMe synthesis, and offer detailed, field-proven protocols for the most effective methods.

Comparative Analysis of Coupling Reagents

The success of a peptide coupling reaction hinges on the efficient activation of the carboxylic acid moiety of the N-protected amino acid, rendering it susceptible to nucleophilic attack by the amino group of the second amino acid.[7][8] The ideal coupling reagent should promote rapid amide bond formation while minimizing side reactions, particularly racemization.[9] A summary of common coupling reagents suitable for the synthesis of Z-Ala-His-OMe is presented below.

| Coupling Method | Reagent(s) | Typical Yield | Racemization Potential | Key Advantages | Key Disadvantages |

| Carbodiimide | EDC/HOBt | Good to Excellent | Low to Moderate | Water-soluble urea byproduct, cost-effective. | Potential for O-N acyl migration, side reactions with unprotected side chains.[7] |

| Phosphonium Salt | PyBOP | Excellent | Low | High coupling efficiency, low racemization.[7] | Higher cost, byproducts can be difficult to remove. |

| Aminium/Uronium Salt | HATU | Excellent | Very Low | Very rapid coupling, highly effective for hindered couplings, low racemization.[9] | Higher cost, can modify the N-terminus if used in excess.[9] |

| Phosphonium Salt | BOP | Excellent | Low | High coupling efficiency.[7][9] | Forms carcinogenic HMPA as a byproduct.[7][9][10] |

Mechanistic Insights into Key Coupling Methodologies

Understanding the reaction mechanisms of different coupling reagents allows for a rational selection based on the specific requirements of the synthesis.

Carbodiimide-Mediated Coupling (EDC/HOBt)

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid of Z-Ala-OH to form a highly reactive O-acylisourea intermediate.[7] However, this intermediate is unstable and prone to racemization and rearrangement to a stable N-acylurea.[7] The addition of 1-hydroxybenzotriazole (HOBt) mitigates these side reactions by trapping the O-acylisourea to form a less reactive but more stable HOBt-active ester. This active ester then reacts with the amino group of H-His-OMe to form the peptide bond with a lower risk of racemization.[9]

Caption: EDC/HOBt Coupling Mechanism.

Phosphonium and Aminium Salt Reagents (PyBOP and HATU)

Phosphonium (e.g., PyBOP) and aminium/uronium (e.g., HATU) salt-based reagents are highly efficient coupling agents that operate through a similar principle of forming active esters.[7]

-

(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) reacts with the carboxylate of Z-Ala-OH to form a HOBt-active ester in situ.[11][12] PyBOP is a safer alternative to its predecessor, BOP, as it does not produce the carcinogenic byproduct hexamethylphosphoramide (HMPA).[7][9]

-

1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) is one of the most effective coupling reagents, particularly for sterically hindered amino acids.[9][13] It utilizes 1-hydroxy-7-azabenzotriazole (HOAt) as the leaving group, forming a more reactive OAt-active ester. The nitrogen atom in the pyridine ring of HOAt provides anchimeric assistance, accelerating the coupling reaction and further suppressing racemization.

Caption: PyBOP and HATU Coupling Mechanisms.

Experimental Protocols

The following protocols are designed for the solution-phase synthesis of Z-Ala-His-OMe. It is imperative to use anhydrous solvents and reagents to prevent hydrolysis of the activated species.

General Experimental Workflow

Caption: General Solution-Phase Coupling Workflow.

Protocol 1: EDC/HOBt Coupling

This method is a reliable and cost-effective choice for routine synthesis.

Materials:

-

Z-L-Alanine (Z-Ala-OH)

-

L-Histidine methyl ester dihydrochloride (H-His-OMe·2HCl)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

1 M aqueous hydrochloric acid (HCl)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve H-His-OMe·2HCl (1.0 eq) in anhydrous DCM or DMF.

-

Add DIPEA (2.2 eq) to neutralize the hydrochloride salts and stir for 10 minutes at room temperature.

-

Add Z-Ala-OH (1.0 eq) and HOBt (1.1 eq) to the solution.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Add EDC·HCl (1.2 eq) portion-wise over 10 minutes, ensuring the temperature remains below 5°C.[14]

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield Z-Ala-His-OMe.

Protocol 2: HATU Coupling

This protocol is recommended for achieving high yields and minimal racemization, especially when dealing with challenging couplings.

Materials:

-

Z-L-Alanine (Z-Ala-OH)

-

L-Histidine methyl ester dihydrochloride (H-His-OMe·2HCl)

-

HATU

-

N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

1 M aqueous hydrochloric acid (HCl)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve Z-Ala-OH (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

-

In a separate flask, dissolve H-His-OMe·2HCl (1.0 eq) in anhydrous DMF and add DIPEA (3.0 eq). Stir for 10 minutes.

-

Cool both solutions to 0°C.

-

Add the H-His-OMe/DIPEA solution to the Z-Ala-OH/HATU solution.

-

Stir the reaction mixture at 0°C for 15 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Conclusion and Best Practices

The synthesis of Z-Ala-His-OMe in solution phase is a critical step in the construction of larger, histidine-containing peptides. The choice of coupling reagent is a crucial parameter that directly impacts yield and stereochemical purity. For routine synthesis, the EDC/HOBt method offers a balance of efficiency and cost-effectiveness.[7][14] For more challenging couplings or when the highest possible optical purity is required, HATU is the reagent of choice due to its high reactivity and ability to suppress racemization.[9]

Key considerations for successful synthesis include:

-

Histidine Side-Chain Protection: While these protocols are for unprotected histidine, for longer peptides or more complex syntheses, protecting the imidazole side chain (e.g., with a Trityl (Trt) or Benzyloxymethyl (Bom) group) is highly recommended to further minimize racemization.[5]

-

Solvent Purity: The use of anhydrous solvents is non-negotiable to prevent premature hydrolysis of activated intermediates.

-

Base Selection: A non-nucleophilic base such as DIPEA or 2,4,6-collidine is essential to prevent side reactions.

-

Temperature Control: Maintaining a low temperature during the initial activation and coupling steps is critical for minimizing racemization, especially with carbodiimide-based methods.[7]

By carefully selecting the coupling method and adhering to these best practices, researchers can confidently and efficiently synthesize Z-Ala-His-OMe and other challenging peptide fragments, paving the way for advancements in drug discovery and development.

References

-

MySkinRecipes. Z-Ala-OMe. [Link]

-

National Institutes of Health (NIH). Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization. [Link]

-

Chemistry LibreTexts. 12.5: Peptide Synthesis- Solution-Phase. [Link]

-

PubMed. Solution Phase Peptide Synthesis: The Case of Biphalin. [Link]

-

Aapptec Peptides. Coupling Reagents. [Link]

-

Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

-

Aapptec. Amino Acid Derivatives for Peptide Synthesis. [Link]

-

ResearchGate. Coupling step during synthesis of peptides containing Histidine residue?. [Link]

-

ACS Publications. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development. [Link]

-

Master Organic Chemistry. Introduction to Peptide Synthesis. [Link]

-

ACS Publications. Peptide Coupling Reagents, More than a Letter Soup. [Link]

-

Wikipedia. HATU. [Link]

-

ResearchGate. Dipeptide synthesis with the use of Z-Ala and L-Ala-NH2 as building blocks?. [Link]

-

ACS Publications. Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. [Link]

-

ResearchGate. Mechanism of BOP-mediated coupling reagent. [Link]

-

Wikipedia. BOP reagent. [Link]

-

Common Organic Chemistry. Amine to Amide Mechanism - HATU. [Link]

-

Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Amino-acids and peptides. Part 45. The protection of the thiol function of cysteine and the imidazole-N of histidine by the diphenyl-4-pyridylmethyl group. [Link]

-

AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

-

Organic Synthesis. Acid-Amine Coupling using EDCI. [Link]

-

Organic Synthesis. Acid-Amine Coupling using BOP. [Link]

-

ResearchGate. Scheme 2 Solution-phase synthesis of [2,2'-Ala,(Z)-4,4'-Δ3Pal]GS (3). [Link]

-

Aapptec. Protecting Groups in Peptide Synthesis: A Detailed Guide. [Link]

-

Organic Synthesis. Acid-Amine Coupling using PyBOP. [Link]

-

Organic Syntheses Procedure. 6. [Link]

-

PubMed. Mechanism of racemisation of histidine derivatives in peptide synthesis. [Link]

-

ResearchGate. Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. [Link]

-

National Institutes of Health (NIH). Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Solution Phase Peptide Synthesis: The Case of Biphalin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. peptide.com [peptide.com]

- 6. peptide.com [peptide.com]

- 7. bachem.com [bachem.com]

- 8. people.uniurb.it [people.uniurb.it]

- 9. peptide.com [peptide.com]

- 10. organic-synthesis.com [organic-synthesis.com]

- 11. benchchem.com [benchchem.com]

- 12. organic-synthesis.com [organic-synthesis.com]

- 13. HATU - Wikipedia [en.wikipedia.org]

- 14. organic-synthesis.com [organic-synthesis.com]

Application Note & Protocol: Deprotection of the Z-Group from Z-Ala-His-OMe

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance and Challenges of Z-Group Deprotection in Histidine-Containing Peptides

The benzyloxycarbonyl (Z or Cbz) group, introduced by Bergmann and Zervas in the 1930s, remains a cornerstone in peptide synthesis.[1] Its stability under a wide range of conditions and its straightforward removal make it an invaluable tool for protecting the α-amino group of amino acids during peptide coupling reactions.[2][3][4] The dipeptide, L-alanyl-L-histidine methyl ester (H-Ala-His-OMe), is a valuable building block in the synthesis of more complex peptides and peptidomimetics, with the histidine residue often playing a crucial role in the biological activity of the final molecule due to its unique imidazole side chain.[5][6][7]

However, the deprotection of Z-Ala-His-OMe is not without its challenges. The very features that make histidine a functionally versatile amino acid—its imidazole ring's nucleophilicity and aromaticity—can complicate synthetic manipulations.[8][9] Specifically, during Z-group removal, the histidine side chain can lead to side reactions or, in the case of catalytic hydrogenolysis, catalyst poisoning, necessitating carefully optimized protocols to ensure high yield and purity of the desired dipeptide. This guide provides a detailed examination of the most effective methods for the deprotection of Z-Ala-His-OMe, with a focus on practical application, mechanistic understanding, and troubleshooting.

Primary Deprotection Method: Catalytic Hydrogenolysis

Catalytic hydrogenolysis is the most common and generally mildest method for the removal of the Z-group.[10] It offers the significant advantage of occurring under neutral pH conditions, which preserves the integrity of other acid or base-labile functional groups that may be present in more complex peptide structures.[10]

Principle and Mechanism

The reaction proceeds via the catalytic transfer of hydrogen to the Z-protected peptide in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). The benzyl C-O bond is reductively cleaved, releasing the free amine, toluene, and carbon dioxide as byproducts.[1] The overall transformation is clean, with the byproducts being volatile and easily removed.

The generally accepted mechanism involves:

-

Adsorption of the Z-protected peptide and hydrogen gas onto the palladium catalyst surface.

-

Reductive cleavage of the benzylic C-O bond.

-

Formation of an unstable carbamic acid intermediate.

-

Spontaneous decarboxylation of the carbamic acid to yield the free amine of the dipeptide.

Detailed Experimental Protocol for Deprotection of Z-Ala-His-OMe

This protocol is designed for a typical laboratory scale reaction.

Table 1: Materials and Reagents

| Reagent/Material | Grade | Supplier (Example) | Notes |

| Z-Ala-His-OMe | ≥98% | Commercially available | Ensure starting material is pure. |

| Palladium on Carbon (Pd/C) | 10 wt. % | Sigma-Aldrich | Handle with care; can be pyrophoric. |

| Methanol (MeOH) | Anhydrous | Fisher Scientific | Solvent for the reaction. |

| Hydrogen (H₂) Gas | High purity | Airgas | Or use a hydrogen transfer reagent like ammonium formate. |

| Celite® | --- | MilliporeSigma | For filtration of the catalyst. |

| Diethyl Ether | Anhydrous | VWR | For precipitation of the product. |

| Thin Layer Chromatography (TLC) Plates | Silica Gel 60 F₂₅₄ | Merck | For reaction monitoring. |

Experimental Procedure:

-

Reaction Setup:

-

To a round-bottom flask equipped with a magnetic stir bar, add Z-Ala-His-OMe (1 equivalent).

-

Dissolve the protected dipeptide in anhydrous methanol (approximately 10-20 mL per gram of substrate).

-

Carefully add 10% Pd/C catalyst to the solution (typically 10-20% by weight relative to the substrate). Caution: Pd/C can ignite in the presence of solvents and air. It is best to add it under an inert atmosphere (e.g., nitrogen or argon) or add the solvent to the flask containing the substrate and catalyst.

-

-

Hydrogenation:

-

Secure the flask to a hydrogenation apparatus.

-

Evacuate the flask and backfill with hydrogen gas. Repeat this process 2-3 times to ensure an inert atmosphere has been replaced by hydrogen.

-

Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon filled with H₂ is often sufficient for small-scale reactions) at room temperature.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[11][12]

-

Prepare a TLC developing chamber with a suitable solvent system (e.g., 9:1 Dichloromethane:Methanol with a few drops of acetic acid to aid in visualization).

-

To take a sample, briefly stop the stirring and release the hydrogen pressure. Using a capillary tube, spot a small amount of the reaction mixture on the TLC plate.

-

The starting material (Z-Ala-His-OMe) will be less polar and have a higher Rf value than the product (H-Ala-His-OMe), which is more polar and will remain closer to the baseline.

-

The reaction is complete when the starting material spot is no longer visible by UV light or staining.

-

-

Work-up and Isolation:

-

Once the reaction is complete (typically 1-4 hours), carefully vent the hydrogen gas and purge the flask with an inert gas like nitrogen or argon.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional methanol to ensure complete recovery of the product.

-

Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation) to obtain a crude oil or solid.

-

-

Purification:

-

The crude product can often be purified by precipitation. Dissolve the crude residue in a minimal amount of methanol and add it dropwise to a rapidly stirring solution of cold diethyl ether.[13]

-

The purified H-Ala-His-OMe should precipitate as a white solid.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

-

Workflow Diagram

Caption: Catalytic hydrogenolysis workflow for Z-group deprotection.

Troubleshooting

-

Incomplete Reaction: If the reaction stalls, the catalyst may be poisoned. The imidazole ring of histidine can sometimes interfere with the catalyst's activity. Adding a fresh portion of the catalyst can help drive the reaction to completion.

-

Catalyst Inactivity: Ensure the Pd/C catalyst is of good quality and has been stored properly. If using a hydrogen transfer reagent like ammonium formate, ensure it is fresh.

-

Low Yield: Poor recovery can result from incomplete precipitation. Ensure the product is fully precipitated by using a sufficient volume of cold ether and allowing adequate time for precipitation.

Alternative Deprotection Method: Acidolysis with HBr in Acetic Acid

For substrates that are incompatible with catalytic hydrogenation (e.g., those containing sulfur or other reducible groups), acidolysis offers a robust alternative.[3]

Principle and Mechanism

Treatment with a strong acid, such as hydrogen bromide (HBr) in glacial acetic acid, cleaves the Z-group.[14] The reaction proceeds through protonation of the carbamate oxygen, followed by the departure of the benzyl group as a stable benzyl cation (which is trapped by bromide) and subsequent decarboxylation of the carbamic acid.

Protocol Outline

-

Dissolve Z-Ala-His-OMe in a minimal amount of glacial acetic acid.

-

Add a solution of 33% HBr in acetic acid (typically 2-3 equivalents).

-

Stir the reaction at room temperature for 30-60 minutes, monitoring by TLC.

-

Upon completion, precipitate the product hydrobromide salt by adding a large volume of cold, dry diethyl ether.

-

Isolate the product by filtration and wash thoroughly with ether to remove residual acetic acid and benzyl bromide.

Advantages and Disadvantages

-

Advantages: Fast reaction times and compatibility with hydrogenation-sensitive functional groups.

-

Disadvantages: The strongly acidic conditions can lead to side reactions, particularly with sensitive amino acid side chains. For histidine, there is a risk of bromination on the imidazole ring, especially if the HBr reagent contains free bromine impurities.[15] The product is also isolated as a hydrobromide salt, which may require an additional neutralization step for subsequent reactions.

Comparative Summary of Deprotection Methods

Table 2: Comparison of Deprotection Methods for Z-Ala-His-OMe

| Parameter | Catalytic Hydrogenolysis | Acidolysis (HBr/AcOH) |

| Reagents | H₂, Pd/C, Methanol | 33% HBr in Acetic Acid |

| Conditions | Neutral pH, Room Temperature | Strongly Acidic, Room Temperature |

| Reaction Time | 1-4 hours | 30-60 minutes |

| Byproducts | Toluene, CO₂ (Volatile) | Benzyl Bromide, Acetic Acid |

| Product Form | Free Amine | Hydrobromide Salt |

| Histidine Compatibility | Good, but potential for catalyst poisoning. | Fair, risk of imidazole ring bromination.[15] |

| Overall Assessment | Preferred method due to mildness and clean byproducts. | A good alternative if hydrogenation is not feasible. |

Purification and Characterization of H-Ala-His-OMe

Regardless of the deprotection method used, the final product must be purified and its identity confirmed.

-

Purification: For larger quantities or when high purity is essential, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method.[16] A C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) is typically effective for purifying peptides.[16]

-

Characterization: The identity and purity of the final H-Ala-His-OMe product should be confirmed by analytical techniques such as:

-

Mass Spectrometry (MS): To confirm the molecular weight of the dipeptide.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and stereochemical integrity.

-

Conclusion

The deprotection of the Z-group from Z-Ala-His-OMe can be achieved efficiently using catalytic hydrogenolysis, which remains the method of choice due to its mild conditions and clean reaction profile. While acidolysis with HBr in acetic acid provides a rapid alternative, careful consideration must be given to the potential for side reactions with the histidine imidazole ring. Successful synthesis relies on careful selection of the deprotection strategy, diligent reaction monitoring, and appropriate purification techniques to yield the high-purity H-Ala-His-OMe required for further applications in peptide and medicinal chemistry.

References

- Vertex AI Search. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – Total Synthesis. Retrieved February 3, 2026.

- MySkinRecipes. (n.d.). Z-Ala-OMe. Retrieved February 3, 2026.

- Ashenhurst, J. (2018, June 7). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Retrieved February 3, 2026.

- National Institutes of Health. (n.d.). A Mechanistic Investigation of the Enhanced Cleavage at Histidine in the Gas-Phase Dissociation of Protonated Peptides. Retrieved February 3, 2026.

- PubMed. (2019, November 13).

- PMC. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Retrieved February 3, 2026.

- BOC Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Retrieved February 3, 2026.

- Ashenhurst, J. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. Retrieved February 3, 2026.

- The Organic Chemistry Tutor. (2021, September 30). Adding Cbz Protecting Group Mechanism | Organic Chemistry [Video]. YouTube. Retrieved February 3, 2026.

- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection. Retrieved February 3, 2026.

- ACS Publications. (2026, February 2). Trimethoxysilane-Mediated Peptide Bond Formation from Unprotected Amino Acids and Amino Acid t-Butyl Esters. The Journal of Organic Chemistry. Retrieved February 3, 2026.

- aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved February 3, 2026.

- Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved February 3, 2026.

- PubMed. (n.d.). Ala-His mediated peptide bond formation revisited. Retrieved February 3, 2026.

- ResearchGate. (n.d.). Histidine-Specific Peptide Modification via Visible-Light-Promoted C-H Alkylation | Request PDF. Retrieved February 3, 2026.

- ACS Publications. (n.d.). THE USE OF HYDROGEN BROMIDE IN ACETIC ACID FOR THE REMOVAL OF CARBOBENZOXY GROUPS AND BENZYL ESTERS OF PEPTIDE DERIVATIVES1. The Journal of Organic Chemistry. Retrieved February 3, 2026.

- aapptec. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal. Retrieved February 3, 2026.

- PMC - NIH. (n.d.). RAFT step-growth polymerization via the Z-group approach and deconstruction by RAFT interchange. Retrieved February 3, 2026.

- Bachem. (n.d.). Peptide Purification Process & Methods: An Overview. Retrieved February 3, 2026.

- RSC Publishing. (n.d.). Supramolecular assemblies of histidine-containing peptides with switchable hydrolase and peroxidase activities through Cu(ii) binding and co-assembling. Retrieved February 3, 2026.

- ACS Publications. (n.d.).

- The Royal Society of Chemistry. (2010).

- Biosynth. (n.d.). Z-Ala-Ala-OMe | 2483-51-4 | FA111432. Retrieved February 3, 2026.

- National Institutes of Health. (2025, March 8). Directed synthesis of N1/N3-histidine modified by 2-hydroxyethylthioethyl and identification in sulfur mustard-exposed plasma. Retrieved February 3, 2026.

- PMC - PubMed Central - NIH. (n.d.). Synthesis of Novel Peptides Using Unusual Amino Acids. Retrieved February 3, 2026.

- MDPI. (n.d.). Small and Random Peptides: An Unexplored Reservoir of Potentially Functional Primitive Organocatalysts. The Case of Seryl-Histidine. Retrieved February 3, 2026.

- Google Patents. (n.d.). US7495072B2 - Process for preparation of mixtures of polypeptides using purified hydrobromic acid. Retrieved February 3, 2026.

- RSC Publishing. (n.d.). End group removal and modification of RAFT polymers. Retrieved February 3, 2026.